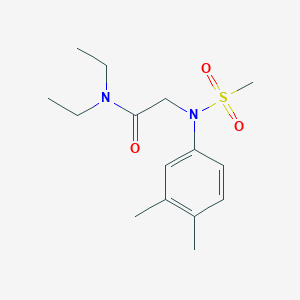
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide, also known as DMXAA, is a small molecule that has been studied extensively for its potential use in cancer treatment. This compound was first synthesized in the 1970s, and since then, researchers have been investigating its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
The exact mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide is not yet fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in the body's immune response. This compound has also been shown to inhibit the growth of blood vessels that supply tumors, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the body's immune response. This compound has also been shown to inhibit the formation of new blood vessels, which can help to prevent the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been shown to have anti-tumor effects in a variety of different cancer cell lines, which suggests that it may be effective against a wide range of cancers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are a number of potential future directions for research on N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide. One area of focus could be on understanding its mechanism of action more fully, which could help to identify new potential targets for cancer treatment. Another area of focus could be on developing new formulations of this compound that are more stable and have better pharmacokinetic properties. Additionally, further studies could investigate the potential use of this compound in combination with other cancer treatments, such as immunotherapy or targeted therapy.
Métodos De Síntesis
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide can be synthesized in a few different ways, but the most common method involves the reaction of 3,4-dimethylbenzoyl chloride with diethylamine, followed by the addition of methylsulfonyl chloride. The resulting compound can then be purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of different cancer cell lines, including lung, breast, and colon cancer. Some studies have also suggested that this compound may be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-6-16(7-2)15(18)11-17(21(5,19)20)14-9-8-12(3)13(4)10-14/h8-10H,6-7,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNCKECBHRIEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC(=C(C=C1)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)
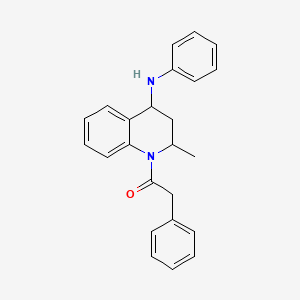
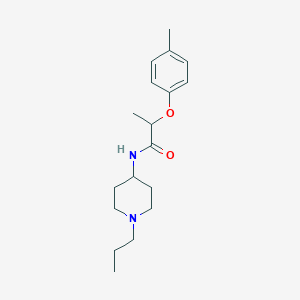
![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)
![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)
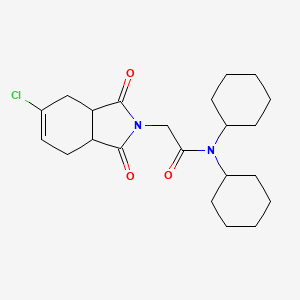
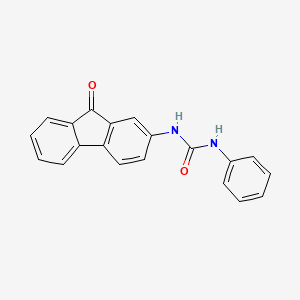
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5236325.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5236340.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5236362.png)
![N-(5-methyl-3-isoxazolyl)-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5236370.png)